4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with bromine and a chlorophenylmethyl group
Mechanism of Action
The mechanism of action of pyrazoles generally involves interaction with various biological targets, leading to changes in cellular processes . The exact targets and mode of action can vary widely depending on the specific pyrazole compound and its chemical structure .
The pharmacokinetics of pyrazoles, including absorption, distribution, metabolism, and excretion (ADME), can also vary depending on the specific compound. Factors such as the compound’s lipophilicity, water solubility, and chemical stability can influence its bioavailability .
The result of the action of a pyrazole compound can include changes at the molecular and cellular level, such as inhibition or activation of certain enzymes or receptors, leading to downstream effects on various biochemical pathways .
Environmental factors, such as pH, temperature, and the presence of other substances, can influence the action, efficacy, and stability of pyrazole compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Introduction of the chlorophenylmethyl group: This step involves the reaction of the brominated pyrazole with a chlorophenylmethyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of enzyme interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-[(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid
- 4-chloro-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid
- 4-bromo-1-[(2-methylphenyl)methyl]-1H-pyrazole-3-carboxylic acid
Uniqueness
4-bromo-1-[(2-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid is unique due to the presence of both bromine and chlorophenylmethyl groups, which can impart specific chemical and biological properties. This makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
4-bromo-1-[(2-chlorophenyl)methyl]pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O2/c12-8-6-15(14-10(8)11(16)17)5-7-3-1-2-4-9(7)13/h1-4,6H,5H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPICVSQRULKPPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)C(=O)O)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.55 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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